3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to analyze the molecular structure.Chemical Reactions Analysis
The chemical reactions involving “3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide” would depend on the reactivity of its functional groups. For example, the amide group might undergo hydrolysis, and the chloro group might be displaced in a nucleophilic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide” would be influenced by its molecular structure . These properties might include its melting point, boiling point, solubility, and stability.Scientific Research Applications
- The pyrrolidine scaffold, which shares similarities with the cyclopentane ring in 3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide, is widely used by medicinal chemists. The pyrrolidine ring offers advantages such as efficient exploration of pharmacophore space, stereogenicity, and three-dimensional coverage. Researchers have explored bioactive molecules containing pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
- Researchers have developed synthetic routes to obtain related compounds, such as 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives. These derivatives may exhibit diverse biological activities .
Medicinal Chemistry and Drug Development
Chemical Synthesis and Derivatives
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies on “3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide”, it’s difficult to predict its mechanism of action.
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-10-6-11(8-12(15)7-10)13(18)17-14(9-16)4-2-3-5-14/h6-8H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPDXELPBNGGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide |
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